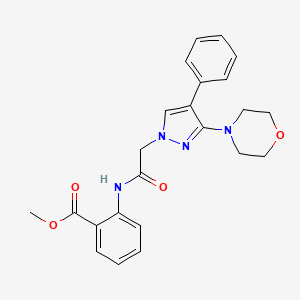

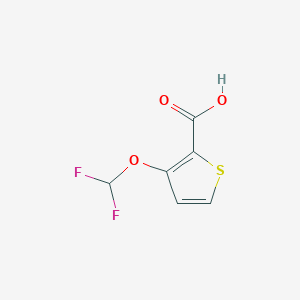

![molecular formula C13H9ClFN3O2S B2738705 N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-68-7](/img/structure/B2738705.png)

N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, involves numerous methods . Through solution-phase parallel synthesis and high throughput evaluation, several new pyrimidine derivatives have been recognized as NF-κB and AP-1 inhibitors .Molecular Structure Analysis

Pyrimidines are well-known nitrogen-containing heterocyclic compounds that play an important role in medicinal and pharmaceutical applications . The synthesized compound has been confirmed by single crystal X-ray diffraction studies .Chemical Reactions Analysis

Pyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .Scientific Research Applications

Pharmacological Potential

- Anti-inflammatory and Antinociceptive Activity : A study conducted by Alam, O. et al. (2010) synthesized and evaluated thiazolo[3,2-a]pyrimidine derivatives for anti-inflammatory and antinociceptive activities using the rat paw edema method and thermal stimulus technique. Two compounds, including 5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (4-fluorophenyl)amide, demonstrated significant activities in these areas (Alam, O., Khan, S., Siddiqui, N., & Ahsan, W., 2010).

Fluorescence Studies

- Fluorescence Origins in Carbon Dots : Shi, L. et al. (2016) found that organic fluorophores, including 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid, are the primary sources of fluorescence in N,S-CDs (carbon dots). This discovery has implications for understanding the fluorescence origins of carbon dots with high fluorescence quantum yields and expanding their applications (Shi, L., Yang, J. H., Zeng, H., Chen, Y., Yang, S., Wu, C., Zeng, H., Yoshihito, O., & Zhang, Q., 2016).

Antitumor Activities

- Synthesis and Antitumor Screening : Becan, L. et al. (2008) synthesized new derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones and evaluated them for antitumor activities against 60 human tumor cell lines. Two compounds, including 5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-3H-thiazolo[4,5-d]pyrimidine-2-thione, were found to be particularly active (Becan, L., & Wagner, E., 2008).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity Study : Kolisnyk, S. et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and tested their antimicrobial activity. The findings showed significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V., 2015).

Chemical Synthesis and Characterization

- Novel Synthesis Approaches : Various studies have been conducted on the synthesis and characterization of thiazolo[3,2-a]pyrimidine derivatives, exploring new methods of producing these compounds and analyzing their structures (Haiza, M., Assiery, S., Mostafa, M., & El-Reedy, A., 2000).

Mechanism of Action

The compound showed good anti-tumor proliferation activity against four tested cancer cell lines . It inhibited the clonal formation and migration of PC-3 cells in a concentration-dependent manner, and induced PC-3 cell cycle arrest in G0/G1 phase, thereby inhibiting the proliferation of PC-3 cells . At the same time, the compound induced PC-3 cell apoptosis in a concentration-dependent and time-dependent manner .

properties

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN3O2S/c14-9-5-7(15)1-2-10(9)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFXDLSHWPSHPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

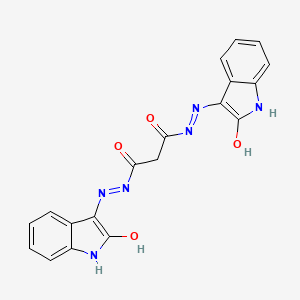

![2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2738628.png)

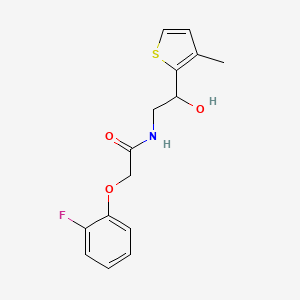

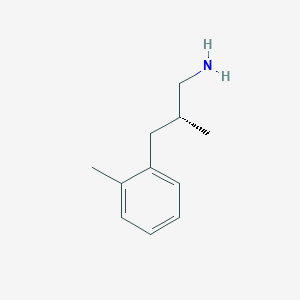

![6-methyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738632.png)

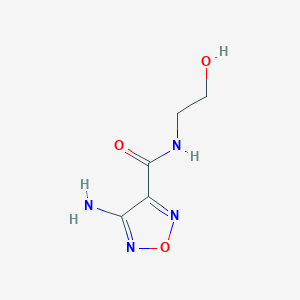

![Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2738633.png)

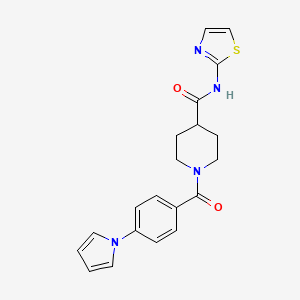

![4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2738636.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738637.png)

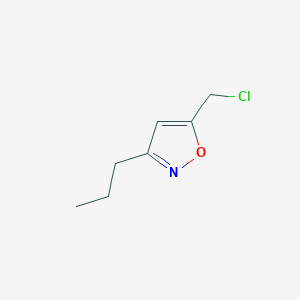

![2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2738640.png)